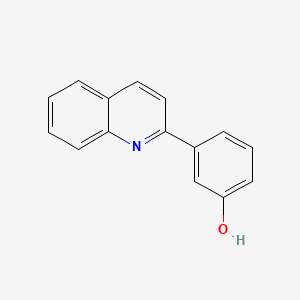

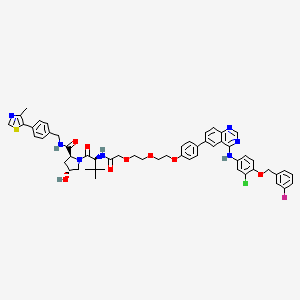

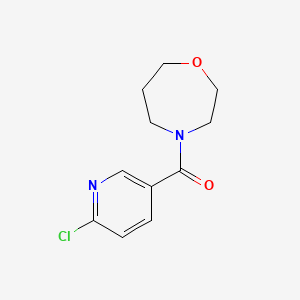

4-(morpholinosulfonyl)-N-(2-phenoxyphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(morpholinosulfonyl)-N-(2-phenoxyphenyl)benzamide is a benzamide derivative that is part of a broader class of compounds known for their biological activities. Benzamides have been extensively studied due to their potential as therapeutic agents, particularly in the context of gastroprokinetic activity and antiproliferative effects against various cancer cell lines .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of appropriate aniline derivatives with acid chlorides or isocyanates. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine . Similarly, the synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines was performed via electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids . These methods highlight the versatility and adaptability of synthetic approaches to create a wide array of benzamide derivatives with varying substituents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which is often modified with various substituents to enhance biological activity. The crystal structure of one such derivative, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, providing insights into the three-dimensional arrangement of atoms and the potential for intermolecular interactions .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, depending on their substituents. For example, the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines involves an EC mechanism where an electrochemically generated p-quinone-diimine undergoes a Michael type addition reaction with arenesulfinic acids . This demonstrates the reactivity of the benzamide core when subjected to electrochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their substituents. These properties are crucial for their biological activity and pharmacokinetic profile. For instance, the introduction of morpholino groups and various alkoxy or amino substituents can significantly affect the gastroprokinetic activity of these compounds . Additionally, the presence of specific functional groups can confer the ability to inhibit the proliferation of cancer cell lines, as seen in the case of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides .

Applications De Recherche Scientifique

Gastrokinetic Activity

Research into benzamides, including compounds similar to "4-(morpholinosulfonyl)-N-(2-phenoxyphenyl)benzamide," has shown their potent gastrokinetic activity. Studies have identified certain benzamide derivatives as selective and effective agents for enhancing gastric emptying, comparable or superior to known treatments like cisapride and metoclopramide, without exhibiting dopamine D2 receptor antagonistic activity. This characteristic suggests their potential application in treating gastrointestinal motility disorders. Notably, modifications to the benzamide structure, such as the introduction of chloro, fluoro, and trifluoromethyl groups, have been found to significantly enhance this activity (Kato et al., 1991); (Kato et al., 1992).

Antifungal and Antimicrobial Properties

Compounds with the morpholine moiety, similar to the subject chemical, have exhibited significant antifungal activity. For instance, N-(Morpholinothiocarbonyl) benzamide and its Co(III) complexes have shown efficacy against major plant pathogens, indicating their potential as antifungal agents for agricultural applications. This underscores the versatility of morpholine derivatives in contributing to plant disease management strategies (Zhou Weiqun et al., 2005).

Antioxidant and Antinociceptive Activities

Recent studies on novel benzamide derivatives, including phenoxy acetyl carboxamides, have explored their antioxidant and antinociceptive (pain-relieving) properties. These compounds have shown potential in scavenging free radicals and mitigating pain, suggesting their utility in developing therapeutic agents for oxidative stress-related conditions and pain management. The findings highlight the chemical versatility of benzamide derivatives in addressing a wide range of biological targets (Manjusha et al., 2022).

Inhibition of Carbonic Anhydrases

Some morpholine-containing benzamides have been investigated for their inhibitory effects on carbonic anhydrases, enzymes involved in various physiological processes including respiration and pH regulation. These inhibitors could potentially be used in treating conditions like glaucoma, epilepsy, and mountain sickness, providing a new avenue for therapeutic development (Supuran et al., 2013).

Safety And Hazards

This involves researching the compound’s toxicity, flammability, and environmental impact.

Orientations Futures

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.

Propriétés

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-(2-phenoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S/c26-23(24-21-8-4-5-9-22(21)30-19-6-2-1-3-7-19)18-10-12-20(13-11-18)31(27,28)25-14-16-29-17-15-25/h1-13H,14-17H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYKENQAGUUUJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(morpholinosulfonyl)-N-(2-phenoxyphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2505229.png)

![N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2505237.png)

![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505241.png)

![1-Cyclopropylsulfonyl-4-[(2,5-dimethylphenyl)methyl]piperazine](/img/structure/B2505244.png)

![3-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2505245.png)

![3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505246.png)